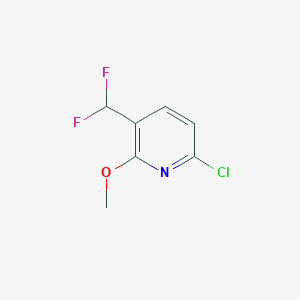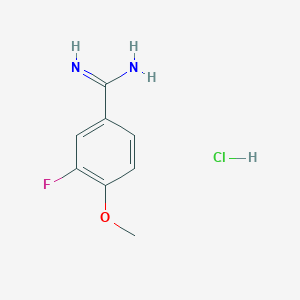
6-Chloro-3-(difluoromethyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by chlorination and methoxylation. One common method involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to methoxylation using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . In agrochemicals, it may interfere with the nervous system of pests, leading to their incapacitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
- Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 6-Chloro-3-(difluoromethyl)-2-methylpyridine
Uniqueness
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can enhance its biological activity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C7H6ClF2NO |
|---|---|
Molekulargewicht |
193.58 g/mol |
IUPAC-Name |
6-chloro-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3 |
InChI-Schlüssel |
AXILNVWCIJZXBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)









![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)

